6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline 6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1393585-32-4
VCID: VC11626649
InChI: InChI=1S/C11H14FN/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,13H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1393585-32-4

Cat. No.: VC11626649

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline - 1393585-32-4

Specification

CAS No. 1393585-32-4
Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name 6-fluoro-1,1-dimethyl-3,4-dihydro-2H-isoquinoline
Standard InChI InChI=1S/C11H14FN/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7,13H,5-6H2,1-2H3
Standard InChI Key MCBPGSRKBPKHGU-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(CCN1)C=C(C=C2)F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline features a fused bicyclic system comprising a benzene ring condensed with a piperidine-like ring. The fluorine atom at the 6-position introduces electronegativity and steric effects, while the 1,1-dimethyl substitution enhances lipophilicity and conformational rigidity . Computational modeling suggests that the fluorine atom participates in hydrogen bonding and dipole interactions, which may influence receptor binding .

Physicochemical Properties

Key physicochemical parameters include:

  • Molecular Formula: C11H14FN\text{C}_{11}\text{H}_{14}\text{FN}

  • Molecular Weight: 179.23 g/mol

  • Lipophilicity: Predicted logP values (e.g., ~2.1) indicate moderate hydrophobicity, favoring blood-brain barrier penetration .

  • pKa: The tertiary amine (piperidine nitrogen) has an estimated pKa of ~9.5, rendering it protonated under physiological conditions .

Despite its pharmacological relevance, experimental data on solubility, melting point, and stability remain sparse .

Synthetic Methodologies

Table 1: Representative Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines

Starting MaterialReagentConditionsYield (%)
HomoveratrylamineAcetic anhydridePPA, 80°C, 2h92
HomoveratrylamineBenzoic acidPPA, 80°C, 2h80

Grignard Reagent-Mediated Disubstitution

An alternative approach employs Grignard reagents to introduce alkyl groups at the 1-position. Ketoamides treated with organomagnesium compounds (e.g., methylmagnesium bromide) form tertiary alcohols, which undergo acid-catalyzed cyclization (e.g., pp-toluenesulfonic acid) to yield 1,1-disubstituted derivatives . This method achieved yields of 50–60% for analogous compounds .

Table 2: Cyclization Yields Using Grignard Reagents

Ketoamide DerivativeGrignard ReagentProduct Yield (%)
Benzoyl ketoamidePhMgBr60
Acetyl ketoamideMeMgBr55

Pharmacological Activities

Central Nervous System (CNS) Targets

Tetrahydroisoquinolines are known to interact with dopamine receptors, serotonin transporters, and σ-receptors . Fluorination at the 6-position may enhance binding affinity due to increased electronegativity, though specific data for this derivative are lacking .

Antibacterial and Antifungal Properties

Fluorinated tetrahydroisoquinolines show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL . The fluorine atom likely improves membrane permeability and target engagement .

Structure-Activity Relationships (SAR)

Role of the 1,1-Dimethyl Group

The 1,1-dimethyl substitution restricts rotational freedom, stabilizing bioactive conformations. This enhances receptor selectivity, as evidenced by higher potency in 1,1-dimethyl analogs compared to monosubstituted derivatives .

Impact of Fluorine Substitution

Fluorine at the 6-position:

  • Increases metabolic stability by resisting oxidative degradation .

  • Modulates electronic properties, improving interactions with aromatic residues in binding pockets .

  • Reduces basicity of the adjacent nitrogen, altering pharmacokinetics .

Table 3: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

CompoundTarget ReceptorIC50_{50} (nM)
6-Fluoro-1,1-dimethyl-THIQD2_2120*
1,1-Dimethyl-THIQD2_2450
*Predicted value based on SAR trends.

Future Directions and Challenges

Synthetic Optimization

Current methods rely on multi-step sequences with moderate yields. Catalytic asymmetric synthesis and flow chemistry could improve efficiency and enantioselectivity, particularly for generating chiral centers .

Pharmacological Profiling

Comprehensive in vitro and in vivo studies are needed to validate predicted CNS and antimicrobial activities. Toxicity screening and metabolic stability assays will further clarify therapeutic potential.

Computational Drug Design

Molecular docking and QSAR modeling can identify structural modifications to enhance target specificity. Introducing polar groups at the 7-position or varying the fluorine substitution pattern may optimize pharmacokinetics .

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